N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c14-11-3-1-9(2-4-11)7-12(17)16-13-10(8-15)5-6-18-13/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUHUJYNZKBPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound notable for its potential biological activities. Its molecular formula is C13H9FN2OS, and it has a molecular weight of 260.29 g/mol. The compound features a thiophene ring substituted with a cyano group and a phenylacetamide moiety that includes a fluorine atom, which may influence its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various microbial strains, including Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei. The compound showed promising results in inhibiting the growth of these pathogens, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using the ABTS assay. It exhibited moderate antioxidant activity, suggesting that it may help in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .
Enzyme Inhibition
A critical area of research involves the compound's role as an enzyme inhibitor. Specifically, derivatives based on the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide framework have been synthesized and tested for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and type 2 diabetes. One analog demonstrated an IC50 value of 2.11 μM, significantly outperforming established inhibitors like Acarbose . This highlights the compound's potential for therapeutic applications in diabetes management.
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed biochemical studies are necessary to elucidate these interactions fully.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can provide insights into its biological activity.
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | Structure | Strong α-glucosidase inhibitor |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Not specified | Moderate antioxidant and antimicrobial activity |
| N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamide | Not specified | Potentially similar activity profile |
The presence of the fluorine atom in this compound may enhance its electronic properties and influence its interaction with biological targets compared to its analogs.
Case Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial efficacy of this compound revealed that it exhibited significant inhibition against both bacterial and fungal strains. The microdilution method was employed to determine the minimum inhibitory concentration (MIC), providing quantitative data on its effectiveness.
Case Study 2: Diabetes Therapeutics
In another investigation, derivatives of this compound were synthesized and screened for their ability to inhibit α-glucosidase. The most potent analog demonstrated not only high selectivity but also noncytotoxic effects on human hepatocyte cells, indicating a favorable safety profile for potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Fluorophenyl vs. Thiophenyl Substituents
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I): Replaces the 4-fluorophenyl group with a thiophen-2-yl moiety. Exhibits a similar synthesis pathway (two-step acylation) but shows distinct packing in the crystal lattice due to sulfur–sulfur interactions .
Halogenated Phenyl Derivatives
- N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (): Combines chloro and fluoro substituents on the phenyl ring, with a methoxy group on the acetamide. The methoxy group (electron-donating) contrasts with the cyano group (electron-withdrawing) in the target compound, altering electronic properties and hydrogen-bonding capacity .
- 2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (): Features a thiazole ring instead of thiophene, introducing nitrogen into the heterocycle. Thiazole’s nitrogen enhances dipole interactions and bioavailability compared to thiophene’s sulfur .
Heterocyclic Core Modifications
Pyridine-Based Analogs
- LBJ-01 to LBJ-11 Series (): Includes compounds like 2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide (LBJ-01) and 2-((3-cyano-6-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide (LBJ-08).
Triazole and Thiadiazine Derivatives
Functional Group Impact on Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a fluorophenyl acetic acid derivative with a cyanothiophene amine. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) is often used to facilitate amide bond formation .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the fluorophenyl (δ 7.2–7.4 ppm) and cyanothiophene (δ 6.8–7.0 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 315.08) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water or lipid bilayers) using AMBER or GROMACS .
- Validation : Compare computed IR spectra or dipole moments with experimental data to ensure accuracy .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) to rule out environmental variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) .
- Purity Analysis : Re-examine compound purity via HPLC to exclude contaminants as a source of inconsistency .
Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () .
- Molecular Docking : Employ AutoDock Vina to predict binding poses with target proteins, validated by mutagenesis studies .
- Cell-Based Assays : Test cytotoxicity (via MTT assay) and selectivity (using siRNA knockdown) to establish mechanism of action .
Q. How can researchers address solubility challenges for in vivo studies of this compound?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release and improved bioavailability .
- Salt Formation : Explore hydrochloride or sodium salts to increase solubility in physiological buffers .
Advanced Method Development Questions
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/chloroform (1:1). Use SHELXL for refinement, focusing on the thiophene-fluorophenyl dihedral angle to confirm planarity .
- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from Mercury software to validate bulk crystallinity .
Q. How can metabolic stability and degradation pathways of this compound be characterized?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Look for cytochrome P450-mediated oxidation of the cyanothiophene group .
- Stability Studies : Use accelerated stability chambers (40°C/75% RH) to identify degradation products over 4 weeks, with HPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
